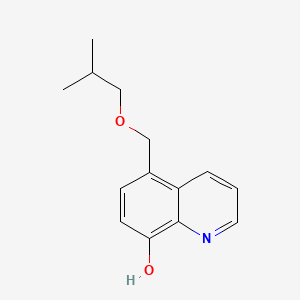

5-(isobutoxymethyl)-8-quinolinol

Description

5-(Isobutoxymethyl)-8-quinolinol is a synthetic derivative of 8-hydroxyquinoline (8-quinolinol), a well-known chelating agent with broad applications in medicinal chemistry, materials science, and corrosion inhibition. The compound features an isobutoxymethyl (-CH₂-O-(CH₂)₂CH₃) substituent at the 5-position of the quinoline ring.

Properties

IUPAC Name |

5-(2-methylpropoxymethyl)quinolin-8-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-10(2)8-17-9-11-5-6-13(16)14-12(11)4-3-7-15-14/h3-7,10,16H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNOCWVILUCHHQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COCC1=C2C=CC=NC2=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

The 5-position substituent significantly impacts the geometry, electronic properties, and bioactivity of 8-quinolinol derivatives:

Mechanistic Insights :

- The isobutoxymethyl group’s electron-donating nature may stabilize metal chelates, enhancing antifungal or anticorrosion properties compared to halogens .

Antifungal and Antibacterial Performance

- This compound: Limited direct data, but analogous compounds like 5-[(1H-benzotriazol-1-yl)methyl]-8-quinolinol show that metal chelates (e.g., Cu²⁺) exhibit higher antifungal activity than the ligand alone .

- 5-Chloro-8-quinolinol: Broad-spectrum antifungal agent with an antimicrobial spectrum index of 55; however, its Cu²⁺ chelate is notably toxic to fungi .

- 5-Iodo-8-quinolinol: Lower efficacy (spectrum index: 48) due to reduced solubility and steric interference .

Key Finding : Halogenated derivatives generally show higher intrinsic toxicity but may be outperformed by alkoxy-substituted variants in specific applications (e.g., corrosion inhibition) .

Corrosion Inhibition

Mechanism : Alkoxy groups enhance adsorption on metal surfaces via hydrophobic interactions, while halogens rely on electron donation to metal surfaces .

Q & A

Basic: What are the optimal synthetic routes for 5-(isobutoxymethyl)-8-quinolinol, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves chloromethylation of 8-quinolinol followed by substitution with isobutoxy groups. Key steps include:

- Chloromethylation : Reacting 8-quinolinol with formaldehyde and HCl under controlled conditions to form 5-chloromethyl-8-quinolinol hydrochloride .

- Substitution : Replacing the chloromethyl group with isobutoxy using isobutanol and a base (e.g., triethylamine) in dichloromethane .

Critical factors : - Purity of intermediates : Impurities like unreacted 8-quinolinol or 5,5'-methylenebis-8-quinolinol can reduce yield. Slow crystallization improves intermediate purity .

- Reagent ratios : Excess glycols or amines (e.g., 14–20 mol excess) ensures monosubstitution, avoiding cross-linked byproducts .

- Solvent choice : Dichloromethane facilitates nucleophilic substitution, while aqueous conditions risk hydrolysis to hydroxymethyl derivatives .

Basic: How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

Answer:

- X-ray crystallography : Resolves the planar quinoline core and substituent orientations. Hydrogen bonding (e.g., O–H⋯N, O–H⋯S) and π-stacking interactions confirm molecular packing .

- NMR spectroscopy :

- HRMS : Validates molecular formula (e.g., [M+H]⁺ for C₁₄H₁₈NO₂) with <5 ppm error .

Advanced: What methodological approaches are recommended for analyzing metal-chelating properties of this compound?

Answer:

- Potentiometric titration : Determines stability constants (log K) by monitoring pH changes during metal-ligand binding. Compare with parent 8-quinolinol (log K ~9–12 for transition metals) .

- UV-Vis spectroscopy : Detect shifts in λmax upon chelation (e.g., bathochromic shifts for Cu²⁺ or Zn²⁺ complexes) .

- Cloud-point extraction (CPE) : Optimize pH (9.1–9.2) and ligand concentration (0.02–0.03%) for metal ion extraction efficiency .

- Competitive binding assays : Use EDTA or other chelators to assess reversibility of metal-ligand interactions .

Advanced: How should researchers address discrepancies in substituent orientation during electrophilic substitution reactions of 8-quinolinol derivatives?

Answer:

Contradictions arise from reaction conditions:

- Acidic media : Favors 5-substitution (e.g., chlorination with Cl₂ in H₂SO₄ yields 5-chloro-8-quinolinol) .

- Basic media : Favors 7-substitution (e.g., bromination in NaOH yields 7-bromo-8-quinolinol) .

Resolution strategies : - Control solvent polarity : Chloroform vs. aqueous systems alter prototropic forms and regioselectivity .

- Use directing groups : Chelation with Cu²⁺ enhances 5-substitution even under basic conditions .

- MO calculations : Predict reactive sites based on electron density (e.g., 5-position is more electron-rich in acidic media) .

Advanced: What in vitro assays are suitable for evaluating the biological activity of this compound, and how should controls be designed?

Answer:

- Antifungal assays :

- MIC determination : Test against Candida spp. using broth microdilution. Compare with 8-quinolinol and fluconazole .

- Mechanistic studies : Use thiol-containing compounds (e.g., DL-α-lipoic acid) to probe if activity is reversed, indicating thiol-dependent mechanisms .

- Cytotoxicity assays :

- Controls :

Basic: What are the solubility and stability profiles of this compound under varying pH conditions?

Answer:

- Solubility : Moderately soluble in ethanol (~20 mg/mL) and DMSO (~50 mg/mL). Low solubility in water (<1 mg/mL) .

- pH stability :

- Acidic (pH <3) : Protonation of the quinoline N enhances solubility but risks hydrolysis of the isobutoxymethyl group .

- Alkaline (pH >9) : Deprotonation of the 8-OH group reduces solubility but stabilizes the compound against oxidation .

- Storage : Store at 4°C in inert atmosphere (N₂/Ar) to prevent degradation .

Advanced: What experimental design strategies can optimize the synthesis of this compound derivatives for enhanced bioactivity?

Answer:

- Factorial design : Use Plackett-Burman (PBD) to screen variables (e.g., pH, temperature, reagent ratio) .

- Response surface methodology (RSM) : Optimize yield via Box-Behnken design (BBD), focusing on critical factors (e.g., 0.22% ligand concentration, pH 9.2) .

- Derivatization : Introduce electron-withdrawing groups (e.g., Cl, Br) at the 7-position to enhance metal-binding and bioactivity .

Advanced: How do steric and electronic effects of the isobutoxymethyl group influence the reactivity of this compound in nucleophilic substitution reactions?

Answer:

- Steric effects : The bulky isobutoxy group hinders nucleophilic attack at the 5-position, favoring reactions at the 7-position .

- Electronic effects : The electron-donating isobutoxy group increases electron density at the quinoline core, enhancing electrophilic substitution at the 3- and 7-positions .

- Mitigation : Use polar aprotic solvents (e.g., DMF) to stabilize transition states in SN2 reactions .

Basic: What analytical techniques are most effective for quantifying this compound in complex matrices?

Answer:

- HPLC-UV : C18 column, mobile phase = acetonitrile/water (70:30), λ = 254 nm. LOD ~0.1 µg/mL .

- Spectrophotometry : Detect metal complexes (e.g., Cu²⁺-ligand complex at λ = 420 nm) .

- Mass spectrometry : ESI-MS in positive ion mode ([M+H]⁺ at m/z 244.1) .

Advanced: How can researchers reconcile conflicting reports on the antimicrobial efficacy of 5-substituted 8-quinolinol derivatives across different studies?

Answer:

- Study design variability : Differences in assay conditions (e.g., pH, metal ion availability) alter chelation-dependent activity .

- Mechanistic divergence : Some derivatives act via metal deprivation (thiol-reversible), while others disrupt membrane integrity (irreversible) .

- Standardization : Use fixed protocols (e.g., CLSI guidelines) and report chelator/co-ion concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.